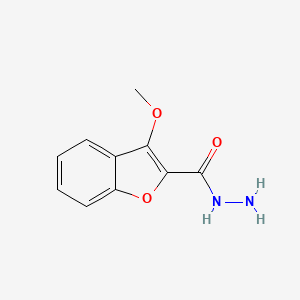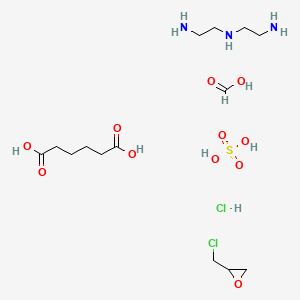
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride is a complex compound that combines multiple functional groups, making it a versatile chemical in various applications. This compound is known for its reactivity and ability to form polymers, which are useful in industrial and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine involves the reaction of 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium . The resulting product is then reacted with 2-(chloromethyl)oxirane, formic acid, hexanedioic acid, and sulfuric acid under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in reactors designed to handle high pressures and temperatures. The process includes the purification of the final product through distillation and crystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted derivatives, which can be further used in polymerization and other chemical processes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing complex polymers and resins. It is also used in the development of new materials with specific properties.
Biology
In biological research, the compound is used to study the interactions between different functional groups and biological molecules. It is also used in the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound is used in the production of adhesives, coatings, and sealants due to its ability to form strong bonds and durable materials.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to interact with various molecular targets through its functional groups. The amino and chloromethyl groups can form covalent bonds with other molecules, leading to the formation of stable complexes. The sulfuric acid component can act as a catalyst in various reactions, enhancing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the chloromethyl and sulfuric acid components.
Ethylenediamine: A simpler compound with fewer functional groups.
Hexanedioic acid: Used in polymer production but lacks the amino and chloromethyl groups.
Uniqueness
The uniqueness of N’-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong bonds and stable complexes makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
76649-38-2 |
|---|---|
Fórmula molecular |
C14H33Cl2N3O11S |
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO.CH2O2.ClH.H2O4S/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3;2-1-3;;1-5(2,3)4/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2;1H,(H,2,3);1H;(H2,1,2,3,4) |
Clave InChI |
SVDAFLPNTZFBEK-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N.C(=O)O.OS(=O)(=O)O.Cl |
Números CAS relacionados |
76649-38-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
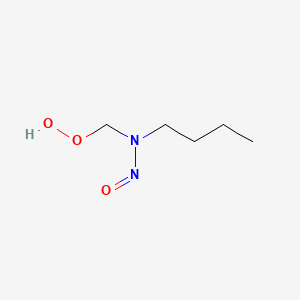

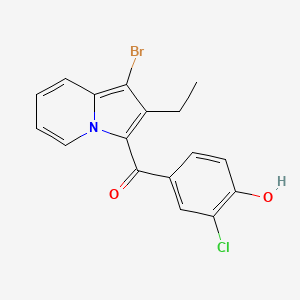

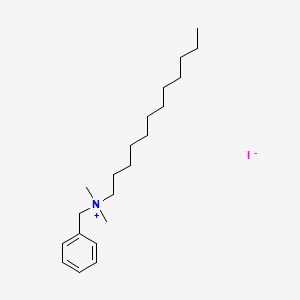
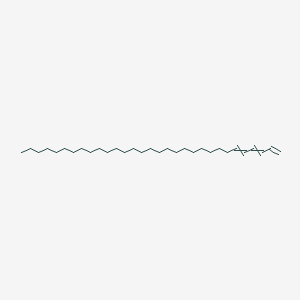

![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
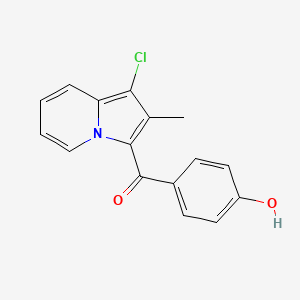
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
